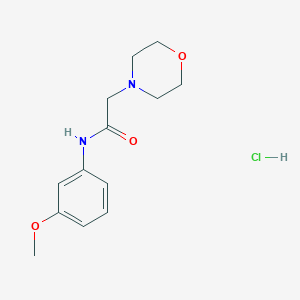
N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride
説明
N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride, also known as MEM, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many signaling pathways in the body.
作用機序
N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride acts as a selective inhibitor of PKC, which is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. By inhibiting PKC, N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
The inhibition of PKC by N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride has been shown to have various biochemical and physiological effects. For example, it can reduce the activation of the transcription factor NF-κB, which is involved in inflammation and cancer. Additionally, N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride can inhibit the activation of the MAPK/ERK pathway, which is involved in cell growth and proliferation. It can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride has been extensively studied and characterized, which makes it a reliable and well-established research tool.
However, there are also some limitations to the use of N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride in lab experiments. For example, it can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, the specificity of N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride for PKC isoforms can vary depending on the experimental conditions, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride and its potential therapeutic applications. One area of interest is the development of more selective and potent PKC inhibitors, which could have improved therapeutic efficacy and reduced toxicity. Additionally, the role of PKC in various diseases, such as cancer and inflammation, is still not fully understood, and further research is needed to elucidate the underlying mechanisms. Finally, the development of novel drug delivery systems for N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride could improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion
In conclusion, N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride, or N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride, is a potent and selective inhibitor of PKC that has potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride as a therapeutic agent.
科学的研究の応用
N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. Additionally, N-(3-methoxyphenyl)-2-(4-morpholinyl)acetamide hydrochloride has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-12-4-2-3-11(9-12)14-13(16)10-15-5-7-18-8-6-15;/h2-4,9H,5-8,10H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJYYCJFAJZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-piperidinecarboxylic acid](/img/structure/B4135788.png)
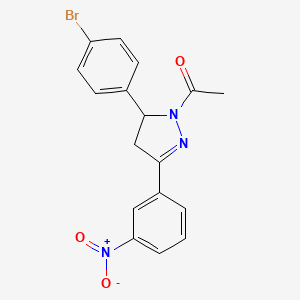

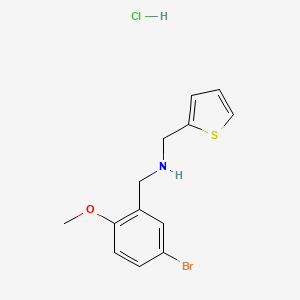
![6-(2,3-dimethoxyphenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-4-carboxylic acid](/img/structure/B4135805.png)
![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)
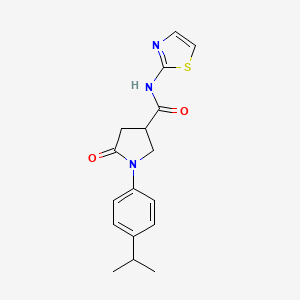
![2-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4135838.png)
![3-methoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4135842.png)
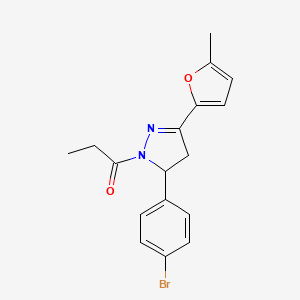
![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)

![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)